molecular formula C13H13N3OS2 B292570 6-methyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

6-methyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

Cat. No.: B292570
M. Wt: 291.4 g/mol
InChI Key: RFTLVGJWPYRLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is a complex organic compound with a unique fused ring structure.

Preparation Methods

The synthesis of 2-Methyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one involves multiple steps, typically starting with the formation of the benzothieno ring system. The synthetic route often includes cyclization reactions under specific conditions to form the fused ring structure. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

2-Methyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other fused ring systems with benzothieno and pyrimido structures. These compounds may have different substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-Methyl-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one lies in its specific ring fusion and substituent pattern, which can result in distinct reactivity and applications .

Properties

Molecular Formula

C13H13N3OS2

Molecular Weight

291.4 g/mol

IUPAC Name

6-methyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

InChI

InChI=1S/C13H13N3OS2/c1-7-6-18-13-14-11-10(12(17)16(13)15-7)8-4-2-3-5-9(8)19-11/h2-6H2,1H3

InChI Key

RFTLVGJWPYRLLQ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=O)C3=C(N=C2SC1)SC4=C3CCCC4

Canonical SMILES

CC1=NN2C(=O)C3=C(N=C2SC1)SC4=C3CCCC4

Origin of Product

United States

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